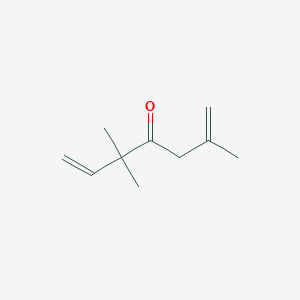

1,6-Heptadien-4-one, 2,5,5-trimethyl-

Description

1,6-Heptadien-4-one, 2,5,5-trimethyl- (CAS: 546-49-6), also referred to as 2,5,5-trimethyl-2,6-heptadien-4-one, is a branched unsaturated ketone with a molecular formula of C₁₀H₁₆O. This compound is structurally characterized by conjugated diene and ketone functional groups, with methyl substituents at the 2, 5, and 5 positions. It has been identified in diverse contexts, including as a volatile organic compound (VOC) in biological studies and as a product in food processing.

Properties

IUPAC Name |

2,5,5-trimethylhepta-1,6-dien-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6-10(4,5)9(11)7-8(2)3/h6H,1-2,7H2,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZJRKGDIXMHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=O)C(C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487201 | |

| Record name | 1,6-Heptadien-4-one, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-37-8 | |

| Record name | 1,6-Heptadien-4-one, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzyme-Catalyzed Oxidative Deamination

Engineered cytochrome P450 variants (e.g., CYP102A1) catalyze the oxidative deamination of alkyl azides to ketones.

Dual Photo/Cobalt Catalysis

A photoredox system with cobalt catalysts enables ketone synthesis from primary alcohols and alkenes.

- Substrates : 2,5,5-Trimethylheptadienol and ethylene.

- Conditions : Acetonitrile, violet light (425 nm), CoCl₂/PPh₃ catalyst.

- Yield : 68–85% with high regioselectivity.

Natural Isolation from Artemisia Species

Artemisia ketone is a constituent of essential oils from Artemisia annua and related species.

- Extraction : Steam distillation of aerial plant parts yields 0.2–0.8% essential oil.

- Purification : Fractional distillation under reduced pressure (50–70°C, 10 mmHg) followed by silica gel chromatography.

- Purity : Isolated ketone reaches 95–98% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alcohol Oxidation | 60–75 | Low | High | Moderate (Cr waste) |

| Alkyne Hydration | 50–65 | Medium | Moderate | High (Hg toxicity) |

| Grignard Reaction | 45–55 | High | Low | High (solvent waste) |

| Enzymatic Synthesis | 76–92 | Very High | Low | Low (aqueous, biodegradable) |

| Natural Isolation | 0.2–0.8* | Variable | Limited | Sustainable (plant-based) |

*Yield based on plant biomass.

Challenges and Optimization Strategies

- Side Reactions : Dimerization of dienones during synthesis is mitigated by using radical inhibitors (e.g., BHT).

- Catalyst Recovery : Immobilized P450 enzymes on magnetic nanoparticles improve reusability (5 cycles, <10% activity loss).

- Solvent Selection : Substituting THF with cyclopentyl methyl ether (CPME) enhances Grignard reaction safety.

Emerging Technologies

Chemical Reactions Analysis

1,6-Heptadien-4-one, 2,5,5-trimethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,6-Heptadien-4-one, 2,5,5-trimethyl- has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of 1,6-Heptadien-4-one, 2,5,5-trimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Artemisia Ketone (1,5-Heptadien-4-one, 3,3,6-trimethyl-)

- Structure : Differs in methyl group positions (3,3,6 vs. 2,5,5) and double bond location (1,5-diene vs. 2,6-diene).

- Properties: A natural monoterpene ketone found in Artemisia species, it exhibits higher volatility due to reduced steric hindrance.

- Applications : Used in fragrances and traditional medicine, contrasting with 2,5,5-trimethyl-2,6-heptadien-4-one’s roles in food chemistry and biomarker research .

5,6-Heptadien-3-one, 4-(2-butynylmethylamino)-2,2,5-trimethyl- (CAS: 527688-17-1)

3,4-Heptadien-1-amine, 2,2,5-trimethyl- (CAS: 155904-84-0)

- Structure : Replaces the ketone with an amine group, altering electronic properties and basicity.

- Applications: Potential use in pharmaceuticals or agrochemicals due to amine functionality, diverging from the ketone’s roles .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 2,5,5-Trimethyl-1,6-heptadien-4-one and Analogues

Reactivity and Stability

- 2,5,5-Trimethyl-2,6-heptadien-4-one : Conjugation between the diene and ketone enhances stability but may reduce electrophilicity compared to Artemisia ketone.

- Amino/Alkyne Derivatives: The presence of reactive groups (e.g., amino, alkyne) increases susceptibility to nucleophilic or cycloaddition reactions, unlike the parent ketone .

Research Findings and Implications

- Diagnostic Utility: The inverse correlation of 2,5,5-trimethyl-2,6-heptadien-4-one levels with lung cancer warrants further exploration into its metabolic pathways .

- Synthetic Pathways: Structural analogues with amino or alkyne groups demonstrate broader synthetic versatility, though the parent compound’s natural occurrence limits its modularity .

- Thermal Behavior : Its detection in HTST-processed juices underscores the impact of processing methods on VOC profiles, critical for food quality control .

Q & A

Basic: What analytical methodologies are recommended for detecting 2,5,5-trimethyl-1,6-heptadien-4-one in biological or environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) with non-polar stationary phases (e.g., DB-5 or HP-5MS columns) is the most reliable method. For biological matrices like human breath samples, solid-phase microextraction (SPME) is critical for volatile organic compound (VOC) enrichment. Calibration should include internal standards (e.g., deuterated analogs) to account for matrix effects. In lung cancer biomarker studies, this compound showed lower concentrations in patients compared to healthy controls, requiring rigorous statistical validation (e.g., Mann-Whitney U tests) to confirm significance .

Basic: What natural sources or biosynthesis pathways produce 2,5,5-trimethyl-1,6-heptadien-4-one?

Answer: The compound is identified in plant volatiles, such as basil (Ocimum basilicum), where it likely arises from terpenoid degradation or oxidation. In food systems (e.g., NFC apple juice), it forms under thermal processing (e.g., high-temperature short-time pasteurization) via Maillard reaction intermediates or carotenoid breakdown. Controlled studies using isotopic labeling (e.g., -glucose) can trace precursor-product relationships .

Advanced: How do computational models (e.g., DFT) predict the electronic and conformational properties of 2,5,5-trimethyl-1,6-heptadien-4-one?

Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals the compound’s low-energy conformers and frontier molecular orbitals (HOMO-LUMO gap). Natural bond orbital (NBO) analysis highlights hyperconjugative interactions stabilizing the dienone system. These models guide synthetic modifications to enhance stability or reactivity, such as introducing electron-withdrawing groups to alter electrophilicity .

Advanced: What experimental contradictions exist regarding 2,5,5-trimethyl-1,6-heptadien-4-one’s role as a biomarker, and how can they be resolved?

Answer: While associates lower levels with lung cancer, other studies (not provided here) may report conflicting trends due to cohort heterogeneity (e.g., smoking status) or analytical variability (e.g., SPME fiber type). Resolution requires:

- Cross-validation using orthogonal methods (e.g., proton-transfer-reaction MS).

- Stratified statistical analysis (e.g., adjusting for confounders like age or VOC cross-reactivity).

- Multi-center studies to ensure reproducibility .

Basic: How does the compound’s structural isomerism influence its detection and quantification?

Answer: Among C10H18 isomers (e.g., 2,4,6-trimethyl-1,6-heptadiene), 2,5,5-trimethyl-1,6-heptadien-4-one is distinguished by its ketone moiety. Retention indices (RI) on polar columns (e.g., Wax) and diagnostic ions in MS (e.g., m/z 154 for [M]) aid identification. Isomeric interference is mitigated through tandem MS (MS/MS) or high-resolution MS (HRMS) .

Advanced: What synthetic routes are feasible for producing 2,5,5-trimethyl-1,6-heptadien-4-one with high enantiomeric purity?

Answer: A plausible route involves:

- Step 1: Aldol condensation of prenol derivatives with methyl vinyl ketone under acidic catalysis.

- Step 2: Stereocontrol via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives).

- Step 3: Purification using preparative GC or chiral stationary-phase HPLC. Yield optimization requires kinetic studies of intermediate enolate formation .

Basic: How does the compound’s stability vary under different storage or processing conditions?

Answer: In food matrices (e.g., apple juice), it degrades under prolonged UV exposure or high oxygen tension. Stability assays using accelerated aging (40°C, 75% RH) coupled with GC-MS monitoring reveal half-life trends. Antioxidants (e.g., ascorbic acid) or inert packaging (N flushing) mitigate degradation .

Advanced: What mechanistic role does 2,5,5-trimethyl-1,6-heptadien-4-one play in plant-insect interactions?

Answer: As a semiochemical, it may act as an herbivore deterrent or pollinator attractant. Electrophysiological assays (e.g., electroantennography) quantify insect receptor responses. Field trials with synthetic analogs can validate ecological roles, while RNAi silencing of biosynthetic genes in plants clarifies its functional necessity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.